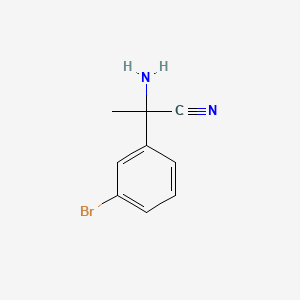

2-Amino-2-(3-bromo-phenyl)-propionitrile

Description

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

2-amino-2-(3-bromophenyl)propanenitrile |

InChI |

InChI=1S/C9H9BrN2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5H,12H2,1H3 |

InChI Key |

NMINVRPXZJMMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1=CC(=CC=C1)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Workflows of 2-Amino-2-(3-bromo-phenyl)-propionitrile

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery and peptidomimetic design, α -aminonitriles serve as indispensable bifunctional building blocks. Specifically, 2-Amino-2-(3-bromo-phenyl)-propionitrile (also nomenclatured as 2-amino-2-(3-bromophenyl)propanenitrile) occupies a unique chemical space. By incorporating a chiral center, a hydrolyzable nitrile, a primary amine, and a meta-bromo-substituted aryl ring, this intermediate acts as a versatile linchpin for synthesizing unnatural amino acids and complex nitrogenous heterocycles[1].

This technical guide deconstructs the physicochemical properties, structural stability, and synthetic methodologies of 2-Amino-2-(3-bromo-phenyl)-propionitrile, providing self-validating protocols designed for high-yield laboratory execution.

Structural and Physicochemical Properties

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in organic synthesis and biological assays. The presence of the electron-withdrawing nitrile group adjacent to the amine significantly alters the basicity of the nitrogen, while the hydrophobic 3-bromophenyl group dictates its solubility profile.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 2-amino-2-(3-bromophenyl)propanenitrile |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Exact Mass | 224.00 g/mol |

| Physical State | Crystalline solid or viscous oil (dependent on enantiomeric purity) |

| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |

| Hydrogen Bond Acceptors | 2 (Amine -NH₂, Nitrile -C≡N) |

| Estimated LogP | ~2.1 (Highly lipophilic, poorly soluble in water) |

| Solubility Profile | Soluble in DCM, DMSO, EtOH, and EtOAc; Insoluble in H₂O |

Mechanistic Insight: The Retro-Strecker Vulnerability

A critical physicochemical trait of α -aminonitriles is their thermodynamic instability in aqueous media. While stable in anhydrous organic solvents, exposure to neutral or slightly basic aqueous environments triggers a reversible2[2].

Causality: The lone pair on the amine nitrogen can facilitate the expulsion of the cyanide ion, reverting the molecule back to 3'-bromoacetophenone and highly toxic hydrogen cyanide (HCN). Engineering Solution: To circumvent this degradation during storage, the compound is routinely precipitated and stored as a hydrochloride salt. Protonation of the amine ( −NH3+ ) eliminates the electron density required to initiate the retro-addition, locking the molecule in its stable form.

Synthetic Methodology: The Modified Strecker Reaction

The classical 3 condenses a ketone, an amine, and a cyanide source[3]. However, synthesizing sterically hindered α -aminonitriles from ketones (like 3'-bromoacetophenone) requires modified conditions to overcome the low electrophilicity of the ketimine intermediate.

Workflow of the modified Strecker synthesis for 2-Amino-2-(3-bromo-phenyl)-propionitrile.

Self-Validating Protocol: Synthesis Workflow

Reagents Required:

-

3'-Bromoacetophenone (1.0 equiv)

-

Ammonia solution (7N in Methanol) (5.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

-

Titanium tetraisopropoxide Ti(O-iPr)4 (0.1 equiv, optional Lewis acid)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3'-bromoacetophenone in anhydrous DCM under an inert argon atmosphere. Add the methanolic ammonia and Ti(O-iPr)4 . Stir at room temperature for 12 hours.

-

Causality: Ketones are significantly less reactive than aldehydes. The titanium Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and driving the equilibrium toward the ketimine by sequestering the generated water.

-

Validation Check 1: Perform TLC (Hexanes:EtOAc 4:1). The ketone ( Rf≈0.6 ) must be fully consumed. IR spectroscopy of an aliquot must confirm the disappearance of the strong C=O stretch (~1685 cm⁻¹) and the appearance of a C=N stretch (~1630 cm⁻¹).

-

-

Nucleophilic Cyanation: Cool the reaction vessel to 0°C. Dropwise, add TMSCN over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

-

Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (Caution: Perform in a well-ventilated fume hood to manage potential trace HCN gas). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Final Validation (Self-Correction Check):

-

Validation Check 2: The isolated crude must be analyzed via IR spectroscopy. The successful formation of the product is definitively marked by a sharp, distinct C≡N stretching band at ~2230 cm⁻¹. ¹H NMR (CDCl₃) must exhibit a distinct singlet at ~1.8 ppm, corresponding to the methyl group attached to the newly formed chiral α -carbon.

-

Downstream Applications and Reactivity

The strategic value of 2-Amino-2-(3-bromo-phenyl)-propionitrile lies in its orthogonal reactivity. The molecule possesses three distinct handles for further functionalization.

Downstream reactivity and degradation pathways of the synthesized alpha-aminonitrile.

A. Hydrolysis to Unnatural Amino Acids

The most common application is the hydrolysis of the nitrile group to yield 2-amino-2-(3-bromophenyl)propanoic acid .

-

Protocol Logic: Nitrile hydrolysis requires harsh conditions (e.g., 6N HCl at reflux for 24 hours). The intermediate primary amide is formed first, which subsequently hydrolyzes to the carboxylic acid. The resulting unnatural amino acid is a highly sought-after building block for designing protease-resistant peptidomimetics.

B. Palladium-Catalyzed Cross-Coupling

The meta-bromo substitution on the phenyl ring acts as an ideal electrophile for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

-

Protocol Logic (Causality): Before subjecting the molecule to Pd-catalysis, the primary amine must be protected (e.g., using Boc2O or Fmoc-Cl). If left unprotected, the free amine and the nitrile group will competitively coordinate with the Palladium center, poisoning the catalyst and stalling the catalytic cycle. Once protected, the aryl bromide can be coupled with various boronic acids to generate complex biaryl-substituted α -aminonitriles.

References

-

Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron / ResearchGate.1

-

Multi-component Reactions – Methods for Drug Discovery. Aalto University.3

-

2-Aminooctanenitrile - Strecker Synthesis Adaptations. Benchchem.4

-

Relationship of Chemical Structure and Solvent to In Vivo Scintigraphic Distribution Patterns of Aminonitriles. SNM Journals.2

Sources

Solubility Profiling of 2-Amino-2-(3-bromo-phenyl)-propionitrile: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the solubility profiling of complex halogenated α -amino nitriles not merely as a routine metric, but as a foundational parameter that dictates downstream synthetic viability. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly specialized quaternary building block, frequently utilized as an intermediate in the synthesis of unnatural amino acids and novel active pharmaceutical ingredients (APIs).

Understanding its solubility across various organic solvents is critical for optimizing reaction conditions (such as in downstream Strecker synthesis modifications), designing liquid-liquid extractions, and controlling crystallization. This whitepaper synthesizes structural mechanistic analysis with field-proven methodologies to provide a definitive guide on the solubility behavior of this compound.

Physicochemical Profiling & Mechanistic Solvation Analysis

To predict and understand the solubility of 2-Amino-2-(3-bromo-phenyl)-propionitrile, we must deconstruct its molecular architecture and evaluate it through the lens of Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH ) forces[1].

The molecule presents a fascinating amphiphilic dichotomy:

-

The α -Amino Group (-NH 2 ): Acts as both a hydrogen bond donor and acceptor. It requires solvents with high δH values to disrupt intermolecular amine-amine hydrogen bonding in the crystal lattice.

-

The Nitrile Group (-C ≡ N): Possesses a strong dipole moment and acts as a potent hydrogen bond acceptor. This drives high affinity for polar aprotic solvents.

-

The 3-Bromophenyl Moiety: The heavy, polarizable bromine atom and the aromatic ring contribute significantly to the dispersion forces ( δD ) and overall lipophilicity. This moiety severely limits solubility in highly polar protic solvents like water, but enhances solubility in halogenated organics.

-

The Quaternary α -Carbon (Methyl Group): The presence of the methyl group at the alpha position introduces steric hindrance, which disrupts planar π−π stacking of the aromatic rings. This lowers the overall crystal lattice energy compared to its non-methylated analogs, generally increasing its solubility in mid-polarity organic solvents.

Causality in Solvent Selection: Because the molecule contains both highly polar/H-bonding motifs and a bulky lipophilic ring, it exhibits peak solubility in solvents that offer a balanced HSP profile. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are exceptional because their strong dipoles interact favorably with the nitrile, while their oxygen atoms act as H-bond acceptors for the amine. Conversely, non-polar aliphatic hydrocarbons fail to overcome the lattice energy dictated by the polar functional groups.

Predicted Solubility Matrix in Organic Solvents

Based on structural analogies to similar brominated phenylalanine derivatives[2] and HSP theoretical frameworks[3], the following quantitative matrix summarizes the expected thermodynamic solubility of 2-Amino-2-(3-bromo-phenyl)-propionitrile at 25°C.

| Solvent | Polarity Index | Predicted Solubility Range | Mechanistic Solvation Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL (High) | Strong dipole-dipole interactions; excellent H-bond acceptor for the -NH 2 group. Note: Highly hygroscopic; water absorption can rapidly crash out the compound[2]. |

| Dichloromethane (DCM) | 3.1 | 20 - 50 mg/mL (Good) | Dispersion forces ( δD ) perfectly match the polarizable 3-bromophenyl ring. The gold standard for liquid-liquid extraction of this intermediate. |

| Ethyl Acetate (EtOAc) | 4.4 | 15 - 40 mg/mL (Good) | Moderate polarity balances the amphiphilic nature of the amino nitrile. Ideal for silica gel chromatography eluents. |

| Methanol (MeOH) | 5.1 | 10 - 30 mg/mL (Moderate) | H-bonding with both -CN and -NH 2 , but overall solubility is restricted by the lipophilic bulk of the bromophenyl ring. |

| Hexane / Heptane | 0.1 | < 1 mg/mL (Poor) | Insufficient polarity and H-bonding capacity to overcome the crystal lattice energy of the polar -NH 2 and -CN groups. Used primarily as an anti-solvent for crystallization. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (e.g., solvent-shift methods) are fast, they are notorious for overestimating solubility due to the formation of metastable supersaturated states[4]. For rigorous physicochemical profiling, the thermodynamic shake-flask method remains the gold standard[5].

Below is a field-proven, self-validating protocol designed specifically for halogenated α -amino nitriles.

Step-by-Step Workflow

-

Solid Dispensation: Add an excess amount (~50 mg) of crystalline 2-Amino-2-(3-bromo-phenyl)-propionitrile into a 5 mL amber glass vial.

-

Expert Insight: Amber glass is mandatory to prevent potential UV-induced radical degradation of the carbon-bromine bond during prolonged incubation.

-

-

Solvent Addition: Introduce 1.0 mL of the target organic solvent (e.g., DCM or EtOAc). Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility limit.

-

Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.1 °C. Shake at 300 rpm for 48 hours.

-

Self-Validation Checkpoint: Prepare duplicate vials and pull samples at 24 hours and 48 hours. If the HPLC-determined concentration variance between T=24h and T=48h is <5%, thermodynamic equilibrium is definitively confirmed[5].

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.

-

Expert Insight: Centrifugation is strictly preferred over syringe filtration for this specific compound. The highly polar -CN and -NH 2 groups can non-specifically bind to certain filter membranes (e.g., nylon), stripping the solute from the solvent and skewing quantitative results.

-

-

Dilution and Quantification: Carefully extract 100 µL of the clear supernatant and dilute it in a compatible mobile phase (e.g., Acetonitrile/Water 50:50 v/v) to ensure the concentration falls within the linear dynamic range of the detector. Quantify using a pre-established HPLC-UV calibration curve, monitoring at ~220 nm and ~254 nm for the bromophenyl chromophore.

Workflow Visualization

Figure 1: Self-validating thermodynamic shake-flask workflow for solubility determination.

Downstream Implications for Drug Development

The solubility profile of 2-Amino-2-(3-bromo-phenyl)-propionitrile directly dictates its handling in the laboratory and manufacturing plant:

-

Crystallization Strategies: The stark contrast in solubility between Ethyl Acetate (high) and Hexane (low) makes the EtOAc/Hexane binary system the optimal choice for anti-solvent crystallization. The compound can be dissolved in minimal warm EtOAc, followed by the dropwise addition of Hexane to yield high-purity crystals.

-

Reaction Solvent Selection: If this intermediate is to be hydrolyzed to the corresponding amino acid (3-bromophenylalanine derivative), the high solubility in polar aprotic solvents allows for the use of DMSO or DMF as co-solvents to maintain homogeneity during aqueous acidic or basic hydrolysis.

References

- Formulation Using Hansen Solubility Parameters - ResearchG

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.

- Using of Hansen solubility parameters as a prescreening method in the development of dosage form formul

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed.

- (R)-2-Amino-3-(3-bromophenyl)propanoic acid - MedchemExpress.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. science.rsu.lv [science.rsu.lv]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Theoretical and Practical Framework for the Investigation of 2-Amino-2-(3-bromo-phenyl)-propionitrile: A Technical Guide

This guide provides a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals interested in the study of 2-Amino-2-(3-bromo-phenyl)-propionitrile. While specific experimental and theoretical data for this molecule is not abundant in publicly accessible literature, this document synthesizes established principles and data from analogous compounds to propose a robust investigatory pathway. We will delve into its likely synthesis, propose a detailed protocol for its theoretical and computational analysis, and discuss its potential applications in medicinal chemistry.

Introduction: Unveiling a Molecule of Interest

2-Amino-2-(3-bromo-phenyl)-propionitrile is an α-aminonitrile featuring a stereocenter and two key functional groups: a reactive nitrile and an amino group. The presence of a bromophenyl moiety further enhances its potential as a versatile building block in synthetic and medicinal chemistry. α-Aminonitriles are valuable precursors for the synthesis of α-amino acids and their derivatives, which are fundamental in numerous biological processes[1][2]. The nitrile group itself is a significant pharmacophore, found in over 30 approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even participate in reversible covalent inhibition[3][4].

This guide aims to provide a foundational understanding of 2-Amino-2-(3-bromo-phenyl)-propionitrile, enabling researchers to embark on its synthesis and detailed characterization with a sound theoretical and practical basis.

Synthesis and Structural Characterization: A Proposed Pathway

A plausible and efficient method for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile is the Strecker synthesis, a well-established multicomponent reaction. This approach involves the one-pot reaction of an aldehyde (3-bromobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide salt (e.g., potassium cyanide).

Proposed Synthetic Protocol (Strecker Synthesis)

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde in a suitable solvent such as methanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours to drive the reaction to completion.

-

Workup and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Amino-2-(3-bromo-phenyl)-propionitrile.

Caption: Proposed workflow for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic data for the target molecule, which would be crucial for its characterization following synthesis.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H, multiplet) in the range of δ 7.2-7.8 ppm.- Methine proton (1H, singlet or doublet) adjacent to the amino and cyano groups, around δ 4.5-5.0 ppm.- Amino protons (2H, broad singlet), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons, including the carbon attached to bromine (around δ 122 ppm) and other aromatic carbons (δ 125-135 ppm).- Nitrile carbon (C≡N) around δ 118-125 ppm.- Methine carbon (chiral center) around δ 50-60 ppm. |

| IR Spectroscopy | - A sharp, medium intensity peak for the C≡N stretch around 2220-2260 cm⁻¹.- N-H stretching vibrations for the primary amine as two bands in the range of 3300-3500 cm⁻¹.- C-H stretching for the aromatic ring just above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) and the (M+2)⁺ peak with approximately equal intensity, which is characteristic of a monobrominated compound. The exact mass would be a key identifier. |

A Prospective on Theoretical and Computational Analysis

To gain deeper insights into the electronic structure, reactivity, and potential biological activity of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a thorough computational study is highly recommended. Density Functional Theory (DFT) is a powerful tool for such investigations, as demonstrated in studies of similar molecules[5].

Proposed Computational Methodology

A robust computational analysis can be performed using a widely available software package like Gaussian. The following protocol is recommended:

-

Geometry Optimization: The molecular structure should be optimized using the B3LYP functional with the 6-311++G(d,p) basis set to obtain the ground-state equilibrium geometry.

-

Vibrational Frequency Analysis: A frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[5].

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack[5].

-

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness should be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Caption: Proposed workflow for the computational analysis of the target molecule.

Significance of Computational Data

| Calculated Parameter | Scientific Insight Provided |

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure. |

| Vibrational Frequencies | Allows for the theoretical prediction of the IR spectrum, which can be compared with experimental data for structural validation. |

| HOMO-LUMO Energy Gap | A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which can be important for bioactivity[5]. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions[5]. |

| Global Reactivity Descriptors | Quantitatively describes the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. |

Potential Applications in Drug Discovery and Development

The structural features of 2-Amino-2-(3-bromo-phenyl)-propionitrile suggest several promising avenues for its application in drug discovery.

-

Scaffold for Novel Therapeutics: The α-aminonitrile core is a versatile starting point for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The nitrile group can participate in crucial hydrogen bonding interactions within a protein's active site[4].

-

Precursor for Unnatural Amino Acids: Hydrolysis of the nitrile group would yield 2-amino-2-(3-bromophenyl)propanoic acid, a novel unnatural amino acid. Such amino acids are valuable tools for peptide and protein engineering, and for creating peptidomimetics with enhanced stability and efficacy[1].

-

Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns. The bromophenyl group provides a vector for growing the fragment into a more potent lead compound through techniques like Suzuki or Sonogashira coupling.

-

Modulation of Physicochemical Properties: The bromine atom can enhance binding to target proteins through halogen bonding and can be used to modulate the lipophilicity and metabolic stability of a lead compound.

Caption: Relationship between the structural features and potential applications of the molecule.

Conclusion

While 2-Amino-2-(3-bromo-phenyl)-propionitrile remains a relatively unexplored chemical entity, this guide provides a comprehensive roadmap for its synthesis, characterization, and theoretical investigation. By leveraging established synthetic methodologies and powerful computational tools, researchers can unlock the potential of this molecule as a valuable building block in medicinal chemistry and materials science. The insights gained from the proposed theoretical studies will be instrumental in guiding the rational design of novel therapeutics and functional materials based on this promising scaffold.

References

- Theoretical study on the effect of intramolecular amino groups on C-NO2 bond. (n.d.). Google Scholar.

-

Trivedi, S. (2017). A Theoretical Studies of 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile by density functional theory. International Journal for Research in Applied Science & Engineering Technology. Retrieved March 10, 2026, from [Link]

-

Preparation of 2-Amino-2-phenyl-propionitrile hydrochloride. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]

-

2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Retrieved March 10, 2026, from [Link]

-

2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2). (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Retrieved March 10, 2026, from [Link]

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved March 10, 2026, from [Link]

-

2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. (2025, October 18). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved March 10, 2026, from [Link]

-

Propionitrile in Pharmaceutical Manufacturing. (2025, October 9). Rock Chemicals, Inc. Retrieved March 10, 2026, from [Link]

-

Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2018). l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. RSC Advances, 8(49), 27798-27813. Retrieved March 10, 2026, from [Link]

-

Silva, J. P., Pereira, P. J. B., & Gama, F. M. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2321. Retrieved March 10, 2026, from [Link]

-

Kong, A. D., Yu, C. Y., & Li, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1277-1304. Retrieved March 10, 2026, from [Link]

-

2-Amino-3-phenylpropanenitrile | C9H10N2. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Lakhera, S., Singh, S. P., & Sati, P. (2023). Theoretical study on spectral and optical properties of essential amino acids. Journal of the Iranian Chemical Society, 20(3), 713-741. Retrieved March 10, 2026, from [Link]

-

Computational assessment of amino acid-coupled benzanthrone 2-aminoacetamides as molecular probes for insulin amyloid fibril visualization. (2023, June 12). New Journal of Chemistry (RSC Publishing). Retrieved March 10, 2026, from [Link]

-

3-[(2-Bromoethyl)amino]-Propionitrile HBr - CAS - 22623-73-0. (n.d.). Axios Research. Retrieved March 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory [academia.edu]

Executive Summary

In modern drug discovery, α -amino nitriles serve as indispensable, bifunctional building blocks. Among these, 2-Amino-2-(3-bromo-phenyl)-propionitrile (CAS: 2171992-96-2) stands out as a critical intermediate, particularly in the development of centrally active therapeutics such as 1,4-oxazine-based β -Secretase 1 (BACE1) inhibitors for Alzheimer's disease. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural logic, comparative analogues, and the causal methodologies required for its synthesis and downstream elaboration.

Structural & Mechanistic Profiling

The architectural design of 2-Amino-2-(3-bromo-phenyl)-propionitrile is highly intentional, offering three distinct vectors for pharmacological optimization:

-

The α -Methyl Group: Unlike standard des-methyl amino nitriles, the presence of the α -methyl group provides significant steric hindrance. This bulk locks the conformation of downstream heterocycles (e.g., 1,4-oxazines) into the optimal geometry for target binding. Furthermore, it completely blocks metabolic oxidation at the alpha position, a common liability in CNS drugs.

-

The 3-Bromo Substituent: Positioned at the meta carbon of the phenyl ring, the bromine atom acts as a versatile synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) to install biaryl systems that project deep into the S1 or S3 binding pockets of target enzymes .

-

The Nitrile Core: The cyano group functions as a masked carboxylic acid or primary amine. Its controlled hydrolysis or reduction allows for divergent synthetic pathways, making it the linchpin of the molecule's utility.

Comparative Analysis of Analogues

To understand the specific utility of the 3-bromo-propionitrile derivative, it must be contextualized against its structural analogues. The table below summarizes the physicochemical properties and primary applications of related α -amino nitriles.

| Compound Name | R-Group Substitution | α -Alkyl Group | Molecular Weight ( g/mol ) | Primary Application / Utility |

| 2-Amino-2-(3-bromo-phenyl)-propionitrile | 3-Bromo | Methyl | 225.10 | BACE1 Inhibitors, Unnatural Amino Acids |

| 2-Amino-2-(4-bromo-phenyl)-propionitrile | 4-Bromo | Methyl | 225.10 | Para-directed cross-coupling precursors |

| 2-Amino-2-(3-bromo-phenyl)-acetonitrile | 3-Bromo | Hydrogen | 211.06 | Basic heterocycles, Disinfection byproducts |

| 2-Amino-2-phenyl-propionitrile | None (H) | Methyl | 146.19 | Standard Strecker benchmark |

| 2-Amino-2-(3-chloro-phenyl)-propionitrile | 3-Chloro | Methyl | 180.64 | Bioisosteric replacement studies |

Experimental Protocols & Causal Methodologies

The synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile is achieved via a modified Strecker reaction. Standard Strecker conditions (NaCN/NH 4 Cl in water) often fail for sterically hindered ketones like 3'-bromoacetophenone. The following protocol utilizes anhydrous conditions and Trimethylsilyl cyanide (TMSCN) to overcome this barrier.

Step-by-Step Methodology: Modified Strecker Synthesis

Protocol adapted from the optimized workflows for BACE1 inhibitor intermediates.

Materials & Reagents:

-

3'-Bromoacetophenone (100 mmol, 20 g)

-

Trimethylsilyl cyanide (TMSCN) (200 mmol, 20 g)

-

Ammonium chloride (NH 4 Cl) (200 mmol, 11 g)

-

7 N Ammonia in Methanol (NH 3 /MeOH) (400 mL)

Workflow & Causal Logic:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3'-bromoacetophenone and NH 4 Cl in 400 mL of 7 N NH 3 /MeOH.

-

Causality: The massive excess of ammonia (7 N) is required to drive the equilibrium toward the ketimine intermediate, overcoming the steric repulsion of the methyl group on the ketone.

-

-

Cyanide Addition: Slowly add TMSCN to the stirred solution.

-

Causality: TMSCN is utilized instead of NaCN to ensure complete solubility in the organic methanolic system and to provide a safer, controlled generation of the nucleophile.

-

-

Incubation: Stir the mixture at room temperature (RT) for 4 days.

-

Causality: Prolonged reaction time at RT, rather than heating, prevents the thermal degradation (retro-Strecker reaction) of the sensitive α -amino nitrile, maximizing thermodynamic conversion.

-

-

Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active ketone spot and the appearance of a more polar, ninhydrin-positive spot confirms the formation of the α -amino nitrile. 1 H NMR of an aliquot should show the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of the α -methyl singlet shifted upfield (~1.8 ppm).

-

Isolation: Evaporate the solvent in vacuo (venting through a bleach scrubber to neutralize residual HCN). Suspend the residue in EtOAc, filter to remove inorganic salts, and concentrate the filtrate to yield the racemic intermediate.

Mechanistic Pathway Visualization

A critical challenge in utilizing 2-Amino-2-(3-bromo-phenyl)-propionitrile is its conversion to the corresponding carboxylic acid ( α -methyl-3-bromophenylglycine). Direct aqueous acidic hydrolysis (e.g., refluxing HCl) fails due to rapid decarboxylation of the sterically crowded, electron-withdrawn intermediate. Therefore, a controlled, two-step hydrolysis is mandatory .

Fig 1: Strecker synthesis workflow and controlled two-step hydrolysis preventing decarboxylation.

Downstream Applications in Drug Discovery

The primary utility of 2-Amino-2-(3-bromo-phenyl)-propionitrile lies in its integration into complex pharmacophores. In the development of BACE1 inhibitors, the nitrile group is reduced to an amino alcohol or directly cyclized to form a 1,4-oxazine core.

The strategic value of this specific core is its ability to modulate the amidine pKa . By carefully fine-tuning the electronic environment around the oxazine ring (facilitated by the α -methyl group), medicinal chemists can drastically reduce P-glycoprotein (P-gp) efflux. This modulation transforms a biologically active in vitro hit into an orally bioavailable, brain-penetrant lead capable of robustly lowering amyloid- β (A β ) levels in the central nervous system.

References

-

Title: 1,4-Oxazine β -Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Organic Chemistry II - Synthesis of Amino Acids via the Strecker Reaction Source: Chemistry LibreTexts URL: [Link]

Substituted Propionitriles in Drug Development: A Technical Guide to Synthesis, Biocatalysis, and Medicinal Applications

Substituted propionitriles—encompassing α-aminonitriles, β-aminonitriles, and arylpropionitriles—are indispensable pharmacophores and synthetic intermediates in modern medicinal chemistry. Because the nitrile group acts as a masked carboxylic acid, amide, or amine, these compounds serve as the architectural foundation for non-steroidal anti-inflammatory drugs (NSAIDs), complex heterocycles, and novel peptide ligation strategies.

This technical guide synthesizes the mechanistic causality behind their chemical synthesis, explores their biocatalytic resolution, and details field-proven protocols designed for high-yield, enantioselective drug development.

Mechanistic Foundations of Propionitrile Synthesis

The synthesis of substituted propionitriles requires strict control over chemoselectivity and stereocenter generation. The two most prominent classes in drug discovery are α-aminonitriles and 2-arylpropionitriles.

α-Aminonitriles via Catalytic Strecker Reactions

The multicomponent Strecker reaction remains the premier method for synthesizing α-aminonitriles. Modern pharmaceutical applications demand green, high-yielding conditions. The use of Lewis acid catalysts, such as EPZG (FeCl₃ supported on clay), facilitates the rapid activation of the intermediate imine[1]. Causality of Catalyst Choice: The clay support provides a massive surface area, while the highly electrophilic Fe³⁺ center coordinates with the carbonyl oxygen of the starting aldehyde. This dramatically lowers the activation energy for imine formation and subsequent nucleophilic attack by the cyanide source (e.g., trimethylsilyl cyanide), preventing the formation of undesired cyanohydrin byproducts 1[1].

Catalytic Strecker synthesis pathway for α-aminonitriles.

2-Arylpropionitriles via Selective α-Methylation

2-Arylpropionitriles are the direct precursors to the "profen" class of NSAIDs (e.g., ibuprofen, flurbiprofen). Synthesizing these requires the selective mono-methylation of arylacetonitriles. Traditional methods using strong bases (like BuLi) and methyl iodide often fail due to over-methylation (yielding dimethylated byproducts) and extreme reagent toxicity. Causality of Reagent Selection: Utilizing quaternary ammonium salts (PhMe₃NI) with a bulky, moderate base like NaOtBu ensures that only the mono-anion is formed. The mild methylating agent transfers the methyl group slowly to the sterically hindered α-position, ensuring high mono-selectivity2[2]. Alternatively, dimethylcarbonate (DMC) can be used at high temperatures as both a green solvent and methylating agent 3[3].

Quantitative Reaction Metrics

The following table summarizes the comparative efficiencies of modern synthetic routes for substituted propionitriles, providing a benchmark for process chemists.

| Target Compound Class | Synthetic Route | Catalyst / Reagent System | Reaction Conditions | Typical Yield | Key Mechanistic Advantage |

| α-Aminonitriles | Multicomponent Strecker | EPZG (FeCl₃ on clay) | Solvent-free, RT, 18-45 min | 90–95% | High atom economy; avoids toxic solvents. |

| 2-Arylpropionitriles | α-Methylation | Dimethylcarbonate (DMC) / K₂CO₃ | 180–220 °C (Autoclave) | >99% Selectivity | Eliminates toxic methyl halides; DMC acts as a green reagent. |

| 2-Arylpropionitriles | α-Methylation | PhMe₃NI / NaOtBu | Organic solvent, Heating | Up to 76% | Safe, bench-stable reagent; prevents dimethylation. |

| β-Aminonitriles | Cyanoethylation | Basic Catalysis (Optional) | Aqueous/Organic, RT to 50°C | 80–90% | Direct nucleophilic addition to acrylonitrile. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.

Protocol A: Green Synthesis of α-Aminonitriles via EPZG

Objective: Synthesize α-aminonitriles without organic solvents using a recoverable Lewis acid catalyst.

-

Preparation: In a mortar, combine 1.0 mmol of the target aromatic aldehyde and 1.0 mmol of the substituted aniline.

-

Catalyst Addition: Add 20 mg of EPZG catalyst. Causality: The solid-state mixing increases the local concentration of reactants, driving the equilibrium toward the imine intermediate.

-

Cyanation: Carefully add 1.0 mmol of trimethylsilyl cyanide (TMSCN). Grind the mixture at room temperature.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The disappearance of the highly UV-active aldehyde spot (typically within 18–45 minutes) validates the completion of the nucleophilic addition[1].

-

Workup: Extract the product with ethyl acetate. Filter to recover the EPZG catalyst (which can be reused up to 5 times without activity loss). Evaporate the solvent to yield the pure α-aminonitrile.

Protocol B: Selective Mono-Methylation of Arylacetonitriles

Objective: Synthesize 2-arylpropionitriles while strictly avoiding over-methylation.

-

Deprotonation: Dissolve 1.0 mmol of arylacetonitrile in anhydrous THF under an inert argon atmosphere. Add 2.0 equivalents of NaOtBu. Causality: NaOtBu is strong enough to deprotonate the α-carbon but sterically hindered enough to prevent side reactions with the nitrile group itself.

-

Methylation: Add 1.2 equivalents of PhMe₃NI. Heat the mixture to 60 °C.

-

Validation Checkpoint (GC-MS): Sample the reaction after 4 hours. GC-MS should show a mass shift corresponding to +14 Da (mono-methylation). If a +28 Da peak (dimethylation) exceeds 2%, lower the reaction temperature.

-

Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the remaining base and destroy unreacted methylating agent[2]. Extract with dichloromethane and purify via flash chromatography.

Biocatalytic Resolution and Enantiomeric Control

In drug development, the biological activity of substituted propionitriles is heavily dependent on chirality. The isomer with the highest therapeutic activity is the eutomer, while the less active or toxic isomer is the distomer.

For NSAID precursors like 3-(1-cyanoethyl)benzoic acid, chemical resolution is inefficient. Instead, industrial biocatalysis employs a tandem enzyme system: Nitrile Hydratase (NHase) and Amidase . Mechanistic Causality: The NHase performs a non-specific hydration of the racemic propionitrile to a racemic amide. The critical enantiodiscrimination occurs during the amidase step. The chiral environment of the amidase active site sterically blocks the D-amide (distomer), selectively hydrolyzing only the L-amide into the desired L-carboxylic acid (eutomer) 4[4].

Enzymatic kinetic resolution of substituted propionitriles.

Advanced Applications in Medicinal Chemistry

Beyond serving as precursors for traditional small-molecule drugs like Ketoprofen5[5], substituted propionitriles are driving next-generation therapeutics:

-

Aqueous Peptide Ligation: Traditional peptide synthesis struggles in water because amino acids are zwitterionic; their nucleophilicity is quenched by protonation at neutral pH. α-Aminonitriles, however, possess a uniquely low basicity (pKₐH ≈ 5.3), remaining highly nucleophilic over a broad physiological pH range. Furthermore, the nitrile triple bond contains built-in chemical energy that can be harnessed via thioacid activation (e.g., H₂S) to drive iterative N-to-C terminal peptide ligation without external coupling reagents6[6].

-

Antibody-Drug Conjugates (ADCs): 3-Arylpropionitriles and related cyano-derivatives are increasingly utilized in linker chemistry. Their predictable reactivity allows for stable conjugation of cytotoxic payloads to monoclonal antibodies, ensuring targeted drug delivery while minimizing premature payload release in systemic circulation.

References

- Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg Der Pharma Chemica URL

- Efficient Synthesis of 2‐Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent ResearchGate / European Journal of Organic Chemistry URL

- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Springer Nature URL

- Selective Mono-Methylation of Arylacetonitriles and Methyl Arylacetates by Dimethylcarbonate ACS Publications URL

- 3-(1-Cyanoethyl)

- Biotransformations in Organic Chemistry Internet Archive URL

Sources

Methodological & Application

Application Notes and Protocols: Strecker Synthesis of 2-Amino-2-(3-bromophenyl)-propionitrile

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of α-amino acids from aldehydes or ketones.[1] This one-pot, three-component reaction involves the treatment of a carbonyl compound with ammonia and a cyanide source to form an α-aminonitrile, which is a versatile intermediate that can be subsequently hydrolyzed to the corresponding α-amino acid.[2][3][4] The robustness and broad substrate scope of the Strecker synthesis have made it a widely adopted method in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates.

This document provides a comprehensive guide for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a valuable building block in medicinal chemistry. The protocol details the reaction of 3-bromobenzaldehyde, sodium cyanide, and ammonium chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of cyanide salts.

Reaction Principle and Mechanism

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the α-amino acid.[5][6] This application note focuses on the first stage, the synthesis of the α-aminonitrile intermediate.

The reaction is initiated by the formation of an imine from the aldehyde and ammonia. The ammonium chloride serves as an in-situ source of ammonia and a mild acid catalyst. The protonation of the carbonyl oxygen of 3-bromobenzaldehyde by the ammonium ion increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an iminium ion intermediate.[5][7] The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the final product, 2-Amino-2-(3-bromo-phenyl)-propionitrile.[7]

// Nodes aldehyde [label="3-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="NH₃ (from NH₄Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated_aldehyde [label="Protonated Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; aminoalcohol [label="Aminoalcohol Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyanide [label="CN⁻ (from NaCN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aminonitrile [label="2-Amino-2-(3-bromo-phenyl)-propionitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> protonated_aldehyde [label="+ H⁺ (from NH₄⁺)"]; protonated_aldehyde -> aminoalcohol [label="+ NH₃"]; aminoalcohol -> iminium [label="- H₂O"]; iminium -> aminonitrile [label="+ CN⁻"]; ammonia -> aminoalcohol; cyanide -> iminium; } dot Caption: Strecker synthesis reaction mechanism.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 g | 0.054 | ≥98% | Sigma-Aldrich |

| Sodium Cyanide | NaCN | 49.01 | 2.92 g | 0.059 | ≥98% | Sigma-Aldrich |

| Ammonium Chloride | NH₄Cl | 53.49 | 3.16 g | 0.059 | ≥99% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | 50 mL | - | ACS grade | Fisher Scientific |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 50 mL | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fume hood

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve sodium cyanide (2.92 g, 0.059 mol) and ammonium chloride (3.16 g, 0.059 mol) in 20 mL of deionized water.

-

Addition of Aldehyde: In a separate beaker, dissolve 3-bromobenzaldehyde (10.0 g, 0.054 mol) in 30 mL of methanol. Add this solution to the aqueous solution in the flask.

-

Reaction: Heat the reaction mixture to 50-60°C with constant stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-2-(3-bromo-phenyl)-propionitrile as a solid.

Safety Precautions and Waste Disposal

Extreme caution must be exercised when working with sodium cyanide as it is a highly toxic substance. [8]

Personal Protective Equipment (PPE)

-

Always work in a well-ventilated fume hood.[9]

-

Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.[9]

-

Avoid inhalation of dust or vapors.

Handling of Sodium Cyanide

-

Never add acid to sodium cyanide or its solutions, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[10] The workup procedure is designed to be basic to avoid this.

-

Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

-

In case of ingestion, seek immediate medical attention.[8]

Waste Disposal

-

All aqueous waste containing cyanide must be quenched before disposal. This can be achieved by treatment with an excess of sodium hypochlorite (bleach) in a basic solution (pH > 10) to oxidize the cyanide to the much less toxic cyanate.

-

All solid cyanide waste should be collected in a designated, labeled container for hazardous waste disposal according to institutional guidelines.

-

Organic waste should be collected in a separate, labeled container for halogenated waste.

Characterization

The final product, 2-Amino-2-(3-bromo-phenyl)-propionitrile, should be characterized to confirm its identity and purity.

-

Molecular Formula: C₈H₇BrN₂[11]

-

Molecular Weight: 211.06 g/mol [11]

-

Appearance: Off-white to pale orange solid.[12]

-

Expected Spectroscopic Data:

-

¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.

-

Mass spectrometry will confirm the molecular weight of the compound.[13]

-

Infrared (IR) spectroscopy should show characteristic peaks for the amine (N-H stretch) and nitrile (C≡N stretch) functional groups.

-

Conclusion

The Strecker synthesis offers a reliable and efficient method for the preparation of 2-Amino-2-(3-bromo-phenyl)-propionitrile. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and successfully synthesize this valuable chemical intermediate. The subsequent hydrolysis of the aminonitrile to the corresponding amino acid provides a pathway to a broader class of compounds for further investigation in drug discovery and development.[6][14]

References

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved March 11, 2026, from [Link]

-

United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved March 11, 2026, from [Link]

-

911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Retrieved March 11, 2026, from [Link]

-

Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved March 11, 2026, from [Link]

-

Sodium Cyanide. (n.d.). Retrieved March 11, 2026, from [Link]

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

-

ACS Publications. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved March 11, 2026, from [Link]

-

International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved March 11, 2026, from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). EP0565635B1 - Process for the preparation of aminonitriles.

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). WO1992012121A1 - Process for the preparation of aminonitriles.

-

YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved March 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved March 11, 2026, from [Link]

-

Justia Patents. (1976, May 25). Preparation of 3-bromobenzaldehyde. Retrieved March 11, 2026, from [Link]

-

Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved March 11, 2026, from [Link]

-

WordPress.com. (2013, September 10). How to prepare 3-Bromobenzaldehyde. Retrieved March 11, 2026, from [Link]

-

MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved March 11, 2026, from [Link]

-

PubChemLite. (n.d.). 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2). Retrieved March 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-Amino-2-phenyl-propionitrile hydrochloride. Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

-

Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Retrieved March 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved March 11, 2026, from [Link]

Sources

- 1. Strecker Synthesis: Definition, Example, and Mechanism [chemistrylearner.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. camachem.com [camachem.com]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

- 10. Sodium Cyanide Safety - Poisoning - HCN Vapor - 911Metallurgist [911metallurgist.com]

- 11. scbt.com [scbt.com]

- 12. 2-Amino-4-(3-bromo-phenyl)-6-(2-methoxy-phenyl)-nicotinonitrile | 642039-97-2 [sigmaaldrich.com]

- 13. PubChemLite - 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 14. ijmrd.in [ijmrd.in]

Application Note: 2-Amino-2-(3-bromo-phenyl)-propionitrile in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and downstream diversification strategies.

Executive Overview & Structural Rationale

In modern drug discovery, the design of conformationally restricted, metabolically stable building blocks is paramount. 2-Amino-2-(3-bromo-phenyl)-propionitrile (CAS: 1354019-24-1 1) is a highly versatile α -amino nitrile that serves as a multi-functional linchpin for synthesizing complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic node in Structure-Activity Relationship (SAR) campaigns. Its architecture offers three distinct vectors for diversification:

-

The α -Methyl Group: Induces the Thorpe-Ingold effect, providing conformational rigidity when incorporated into peptidomimetics. This steric bulk also shields the α -carbon, drastically reducing susceptibility to enzymatic degradation and racemization.

-

The Nitrile Moiety: Acts as a masked carboxylic acid. Unlike esters, nitriles are highly stable under various cross-coupling conditions, allowing for late-stage unmasking into primary amides or unnatural α -amino acids 2.

-

The 3-Bromophenyl Ring: Provides an orthogonal handle for palladium-catalyzed cross-coupling reactions. The meta-substitution pattern is particularly valuable, as it often explores a different spatial vector in the biological target's binding pocket compared to the more common para-substituted analogs.

Mechanistic Pathways & Synthetic Utility

The synthesis of 2-amino-2-(3-bromo-phenyl)-propionitrile is typically achieved via a modified Strecker synthesis [[3]](). Because ketones are sterically more hindered and electronically less reactive than aldehydes, standard aqueous Strecker conditions often result in low yields and cyanohydrin byproducts. To circumvent this, Lewis acid-mediated imine formation followed by anhydrous cyanide addition is the preferred field-proven method 4.

Mechanistic pathway of the modified Strecker synthesis.

Once synthesized, the molecule acts as a divergent hub. It can be hydrolyzed to form unnatural amino acids, cyclized to form hydantoins (a privileged scaffold in anticonvulsant and oncology indications), or subjected to Suzuki-Miyaura coupling to build biaryl systems.

Divergent synthetic utility of the title compound in drug discovery.

Quantitative Summary of Downstream Transformations

To facilitate rapid decision-making in the lab, the following table summarizes the expected outcomes and specific analytical markers for validating the success of each primary transformation.

| Downstream Transformation | Reagents & Conditions | Target Scaffold | Typical Yield | Analytical Validation Marker |

| Acidic Hydrolysis | 6M HCl, Reflux, 12-24h | Unnatural α -Amino Acid | 75–85% | LC-MS: [M+H]⁺ shift from 225 to 244 Da |

| Hydantoin Formation | RNCO, Pyridine, DCM, RT | 5,5-Disubstituted Hydantoin | 80–90% | FT-IR: Appearance of Imide C=O at ~1710 cm⁻¹ |

| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C | Biaryl α -Amino Nitrile | 65–80% | ¹H-NMR: Disappearance of aryl-Br multiplet |

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution.

Protocol A: Modified Strecker Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile

Causality: Standard aqueous KCN conditions fail here due to the poor electrophilicity of 3-bromoacetophenone. Using Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive ketimine formation. Trimethylsilyl cyanide (TMSCN) provides a soluble, highly reactive cyanide source.

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried flask under N₂, dissolve 3-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M). Add a 2.0 M solution of ammonia in ethanol (3.0 eq), followed by dropwise addition of Ti(OEt)₄ (2.0 eq).

-

Stirring: Stir the reaction at room temperature for 12 hours.

-

Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 8:2). The ketone spot (UV active) should disappear, replaced by a less polar imine spot.

-

-

Cyanation: Cool the mixture to 0 °C. Add TMSCN (1.5 eq) dropwise. Caution: Highly toxic; perform in a well-ventilated fume hood. Warm to room temperature and stir for 4 hours.

-

Quench & Workup: Pour the mixture into a saturated aqueous solution of NaHCO₃ to precipitate titanium salts. Filter through a Celite pad, washing with EtOAc. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Validation Checkpoint 2: FT-IR of the crude product must show a weak but distinct C≡N stretch at ~2230 cm⁻¹ and an N−H stretch at ~3300 cm⁻¹. The C=O stretch (~1680 cm⁻¹) must be completely absent.

-

-

Purification: Purify via flash chromatography (DCM/MeOH gradient) to yield the pure α -amino nitrile.

Protocol B: Acid-Catalyzed Hydrolysis to Unnatural Amino Acid

Causality: Basic hydrolysis (e.g., NaOH/H₂O₂) often stalls at the primary amide stage due to the steric hindrance of the α -methyl group. Acidic conditions protonate the nitrile, significantly increasing its electrophilicity toward water, driving the reaction completely to the carboxylic acid.

Step-by-Step Procedure:

-

Reaction Setup: Suspend the α -amino nitrile (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

-

Reflux: Heat the mixture to reflux (105 °C) for 18 hours. The starting material will gradually dissolve as it hydrolyzes.

-

Monitoring:

-

Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the transient amide intermediate ([M+H]⁺ = 243) early in the reaction, which must fully convert to the amino acid ([M+H]⁺ = 244) by the end of the reflux period.

-

-

Isolation: Cool to room temperature and concentrate in vacuo to remove HCl. The resulting solid is the hydrochloride salt of α -methyl-3-bromophenylglycine.

-

Neutralization (Optional): To obtain the zwitterion, dissolve in minimal water and adjust the pH to the isoelectric point (~pH 6.0) using 1M NaOH. Filter the resulting precipitate.

Protocol C: Late-Stage Suzuki-Miyaura Diversification

Causality: Performing cross-coupling directly on the free amino nitrile can lead to catalyst poisoning via amine coordination to palladium. To ensure a robust, self-validating system, the amine is transiently protected with a Boc group, or a highly sterically hindered bidentate ligand like dppf is used to outcompete amine coordination.

Step-by-Step Procedure (Direct Coupling with dppf):

-

Preparation: In a microwave vial, combine the α -amino nitrile (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes.

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

-

Heating: Heat the reaction at 90 °C for 4 hours.

-

Validation Checkpoint 1: Monitor by LC-MS. The isotopic pattern of the starting material (1:1 ratio of M / M+2 due to ⁷⁹Br/⁸¹Br) will disappear, replaced by the mass of the coupled product lacking the bromine isotope signature.

-

-

Workup: Dilute with EtOAc and filter through a short pad of silica to remove palladium black. Wash with water, dry the organics, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

References

- 1354019-24-1_CAS号:1354019-24-1. ChemSrc.

- Enders, D.; Shilvock, J. P. "Some recent applications of alpha-amino nitrile chemistry." Chemical Society Reviews, 2000, 29, 359-373.

- Merino, P.; Marqués-López, E.; Tejero, T.; Herrera, R. P. "Organocatalytic Strecker reactions." Tetrahedron, 2009, 65, 1219-1234.

- Ullah, B.; Gupta, N. K.; Ke, Q.; Ullah, N.; Cai, X.; Liu, D. "Organocatalytic Synthesis of α-Aminonitriles: A Review." Catalysts, 2022, 12, 10.

Sources

Application Note: 2-Amino-2-(3-bromo-phenyl)-propionitrile as a Versatile Building Block in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthesis, controlled hydrolysis, and downstream applications of quaternary α-aminonitriles.

Introduction & Mechanistic Rationale

In modern drug discovery, conformationally constrained building blocks are essential for optimizing ligand efficiency and target selectivity. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly valuable quaternary α-aminonitrile. It features three distinct synthetic handles clustered around a single quaternary carbon:

-

An α-methyl group: Provides steric bulk and conformational restriction. In the context of Alzheimer's disease research, this methyl group is specifically directed toward the S2′ pocket of the β-Secretase 1 (BACE1) enzyme[1].

-

A nitrile group (-CN): A versatile precursor that can be hydrolyzed to amides or carboxylic acids, or reduced to 1,2-diamines for heterocycle synthesis (e.g., 1,4-oxazines).

-

A 3-bromoaryl moiety: Serves as a prime candidate for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

As a Senior Application Scientist, I emphasize that working with quaternary α-aminonitriles requires precise control over reaction conditions. The quaternary center is highly susceptible to fragmentation (retro-Strecker reactions) or decarboxylation during downstream processing. This guide details field-proven protocols to synthesize this building block and safely navigate its hydrolysis without degrading the molecular core.

BACE1 inhibitor development pathway utilizing the alpha-aminonitrile building block.

Synthetic Workflows & Protocols

Protocol A: Modified Strecker Synthesis

The synthesis of 2-amino-2-(3-bromo-phenyl)-propionitrile is achieved via a modified Strecker reaction using 3-bromoacetophenone[1].

Causality & Expert Insight: Traditional Strecker conditions (NaCN/NH₄Cl in aqueous media) often fail for sterically hindered ketones. By utilizing Trimethylsilylcyanide (TMSCN) in a methanolic ammonia solution, we achieve higher solubility and a more reactive cyanide source. The addition of NH₄Cl acts as a mild proton source to drive the formation of the intermediate ketimine, which is subsequently trapped by the cyanide nucleophile.

Materials Required:

-

3-Bromoacetophenone (100 mmol, ~19.9 g)

-

Trimethylsilylcyanide (TMSCN) (200 mmol, ~19.8 g) — Danger: Highly toxic, liberates HCN.

-

Ammonium chloride (NH₄Cl) (200 mmol, ~10.7 g)

-

7 N Ammonia in Methanol (NH₃/MeOH) (400 mL)

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve 3-bromoacetophenone (100 mmol) and NH₄Cl (200 mmol) in 400 mL of 7 N NH₃/MeOH. Stir for 15 minutes at room temperature to initiate imine formation.

-

Cyanation: Slowly add TMSCN (200 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Seal the flask securely and stir the mixture at room temperature (20–25 °C) for 4 days. Self-Validation: Monitor via LCMS or TLC (Hexanes/EtOAc). The disappearance of the ketone peak and the appearance of the product mass (m/z ~225/227 [M+H]⁺ for the Br isotopes) indicates completion.

-

Workup: Carefully evaporate the solvent in vacuo (ensure the rotary evaporator exhaust is properly scrubbed for residual cyanide).

-

Isolation: Suspend the crude residue in Ethyl Acetate (100 mL). Filter off the insoluble inorganic salts (NH₄Cl/silicon byproducts).

-

Concentration: Evaporate the filtrate in vacuo to yield the racemic intermediate, 2-amino-2-(3-bromo-phenyl)-propionitrile, typically as a viscous oil or low-melting solid.

Protocol B: Controlled Hydrolysis to α-Methyl Amino Acids

Converting the α-aminonitrile to the corresponding carboxylic acid is a critical juncture.

Causality & Expert Insight: Direct acidic hydrolysis (e.g., refluxing aqueous HCl) is the standard textbook method for nitriles. However, for quaternary α-aminonitriles, this leads to rapid decarboxylation [1]. The harsh acidic conditions promote the formation of an iminium intermediate that fragments, destroying the quaternary center. To circumvent this, we employ a two-step sequence: first, a mild hydration to the primary amide using HBr in acetic acid, followed by basic hydrolysis (NaOH) to the carboxylic acid.

Step-by-Step Methodology:

-

Amide Formation: Dissolve 2-amino-2-(3-bromo-phenyl)-propionitrile (50 mmol) in a 33% solution of HBr in glacial acetic acid (50 mL).

-

Stirring: Stir at room temperature for 12–16 hours. The acidic environment protonates the nitrile, making it susceptible to nucleophilic attack by bromide/water, halting at the stable amide stage.

-

Intermediate Isolation: Pour the mixture over crushed ice and basify cautiously with aqueous Na₂CO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-amino-2-(3-bromophenyl)propanamide.

-

Basic Hydrolysis: Dissolve the crude amide in a mixture of Ethanol (30 mL) and 2 M NaOH (aq) (30 mL). Reflux for 8–12 hours.

-

Precipitation: Cool to room temperature. Carefully adjust the pH to the isoelectric point (approx. pH 5.5-6.0) using 1 M HCl. Filter the resulting precipitate to isolate the pure α-methyl amino acid.

Synthetic workflow and downstream applications of 2-Amino-2-(3-bromo-phenyl)-propionitrile.

Quantitative Data & Troubleshooting

The table below summarizes the critical differences in hydrolysis conditions and their expected outcomes, validating the necessity of the two-step protocol.

Table 1: Reaction Conditions and Outcomes for Nitrile Hydrolysis

| Starting Substrate | Reaction Conditions | Major Product | Typical Yield | Mechanistic Notes |

| 2-Amino-2-(3-bromophenyl)propionitrile | Refluxing HCl (aq), 24h | Degradation products (Ketone/Amine) | < 5% | Rapid decarboxylation/retro-Strecker fragmentation observed. |

| 2-Amino-2-(3-bromophenyl)propionitrile | 33% HBr in AcOH, rt, 16h | 2-Amino-2-(3-bromophenyl)propanamide | 82 - 88% | Mild hydration; quaternary center remains fully intact. |

| 2-Amino-2-(3-bromophenyl)propanamide | 2 M NaOH (aq) / EtOH, reflux, 12h | 2-Amino-2-(3-bromophenyl)propanoic acid | 70 - 78% | Clean conversion to the final α-methyl amino acid. |

Late-Stage Functionalization

Once the core scaffold (either the aminonitrile, the diamine, or the 1,4-oxazine derivative) is established, the 3-bromo substituent serves as a critical vector for tuning pharmacokinetic properties (such as lowering P-glycoprotein efflux to enhance brain penetrance)[1].

Recommended Cross-Coupling Parameters:

-

Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups (e.g., pyrimidines, pyridines), utilize Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ in Dioxane/Water (4:1) at 90 °C. The steric hindrance of the α-methyl group does not significantly impede reactivity at the meta-position.

-

Buchwald-Hartwig Amination: To introduce cyclic amines, Pd₂(dba)₃ with XPhos and NaOtBu in Toluene (100 °C) provides excellent yields, allowing for the rapid generation of diverse CNS-active libraries.

References

-

Title: 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry, American Chemical Society (ACS), 2015, 58 (20), 8216-8235. URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(3-bromophenyl)ethane-1,2-diamine from 2-Amino-2-(3-bromophenyl)-propionitrile

Introduction: Strategic Importance of Vicinal Diamines

Vicinal diamines, particularly those bearing aryl substituents, are privileged structural motifs in medicinal chemistry and materials science. The target molecule, 1-(3-bromophenyl)ethane-1,2-diamine, serves as a versatile building block for the synthesis of complex heterocyclic scaffolds, chiral ligands for asymmetric catalysis, and novel pharmaceutical candidates. The presence of a bromine atom on the phenyl ring provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the reduction of the α-aminonitrile, 2-Amino-2-(3-bromo-phenyl)-propionitrile, to the corresponding 1,2-diamine. We will explore several reductive strategies, critically evaluating their advantages, limitations, and practical considerations for researchers in an R&D setting.

Chemical Transformation and Mechanistic Overview

The core transformation is the reduction of a nitrile group to a primary amine. This involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Caption: General scheme for the reduction of 2-Amino-2-(3-bromo-phenyl)-propionitrile.

The choice of reducing agent is critical and is governed by factors such as chemoselectivity, scalability, safety, and cost. For this specific substrate, two key challenges must be addressed:

-

Chemoselectivity: The reducing agent must selectively reduce the nitrile in the presence of a potentially labile aryl bromide. Aggressive conditions can lead to hydrodebromination, yielding an undesired side product.

-

Side Reactions: The presence of the α-amino group can sometimes lead to the formation of secondary amine byproducts through the reaction of the initially formed primary amine with the intermediate imine.

We will discuss three primary methods to effect this transformation:

-

Complex Metal Hydride Reduction: Primarily using Lithium Aluminum Hydride (LAH).

-

Catalytic Hydrogenation: Employing Raney® Nickel as the catalyst.

-

Borane-Based Reductions: Utilizing borane complexes as milder alternatives.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2][3][4] Its high reactivity ensures a complete reduction of the nitrile to the primary amine.

Rationale and Mechanistic Insight: The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex.[3] The first hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to yield the primary diamine.[1][3] Due to its powerful nature, LAH is less likely to be affected by the steric hindrance around the nitrile group and typically does not reduce aryl halides under standard conditions, making it a strong candidate for this transformation.

Experimental Protocol: LAH Reduction

Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6][7][8] All manipulations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and nitrile gloves, is mandatory. A Class D fire extinguisher (for combustible metals) must be readily accessible.

Caption: Experimental workflow for the LAH reduction of the α-aminonitrile.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Amino-2-(3-bromophenyl)-propionitrile | 239.11 | 1.0 | 2.39 g |

| Lithium Aluminum Hydride (LAH) | 37.95 | 1.5 | 0.57 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL |

| Deionized Water | 18.02 | - | As per Fieser workup |

| 15% Sodium Hydroxide (aq) | 40.00 | - | As per Fieser workup |

| Celite® 545 | - | - | For filtration |

| Ethyl Acetate / Dichloromethane | - | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Step-by-Step Procedure:

-

Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, under an inert atmosphere. Ensure all glassware is thoroughly oven-dried.

-

LAH Suspension: To the flask, add anhydrous THF (50 mL) and cool to 0°C using an ice-water bath. Carefully add Lithium Aluminum Hydride (1.5 eq.) in portions.

-